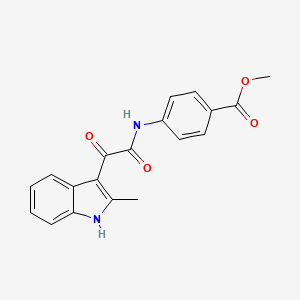

methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then acylated with an appropriate acyl chloride to introduce the amide linkage. Finally, esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl groups in the amide and ester functionalities can be reduced to their corresponding alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the ester group can produce the corresponding alcohol .

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name: Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Molecular Formula: C18H19N1O4

- Molecular Weight: 309.35 g/mol

- CAS Number: 875910-66-0

Structural Characteristics

The compound features:

- An indole ring, contributing to its biological activity.

- A benzoate structure, enhancing its solubility and reactivity.

- An amide functional group, which is crucial for interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

Antimicrobial Activity

- The compound exhibits promising antimicrobial effects against various bacterial strains. Research indicates that it may disrupt bacterial cell division by interacting with the FtsZ protein, which is essential for bacterial cytokinesis.

Anticancer Properties

- Preliminary studies suggest that this compound could inhibit cancer cell proliferation. It has been tested against different cancer cell lines, showing significant cytotoxic effects, possibly due to its ability to induce apoptosis.

Anti-inflammatory Effects

- The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in:

- The development of novel pharmaceuticals by modifying its functional groups.

- The synthesis of indole derivatives that have diverse biological activities.

Biological Studies

The compound's unique structural features make it suitable for studying enzyme interactions and protein binding mechanisms. It can be employed in:

- Investigating the binding affinities of drugs to specific biological targets.

- Exploring the structure–activity relationships (SAR) of similar compounds.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to interfere with the bacterial cell division process by targeting FtsZ .

Case Study 2: Anticancer Activity Assessment

In vitro tests on various cancer cell lines demonstrated that this compound inhibited cell growth significantly. The study indicated that the compound induced apoptosis through intrinsic pathways, making it a potential candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Step Description | Reaction Conditions |

|---|---|

| Fischer Indole Synthesis | Ketone + Phenylhydrazine under acid |

| Amide Formation | Reaction between acid chloride and amine |

| Esterification | Alcohol + Acid under reflux conditions |

Mecanismo De Acción

The mechanism of action of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The amide linkage and benzoate ester may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Methyl 4-aminobenzoate: Shares the benzoate ester functionality but lacks the indole moiety.

N-acetyltryptophan: Contains an indole ring and an amide linkage but differs in the side chain structure

Uniqueness

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its combination of an indole moiety, an amide linkage, and a benzoate ester. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Actividad Biológica

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H13N3O3

- Molecular Weight : 257.26 g/mol

- Melting Point : 172-173 °C

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds, such as methyl benzoate, which may provide insights into the biological activity of this compound. For instance, methyl benzoate was tested against various human cell lines including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. The results indicated that at concentrations above 7.3 mM, significant inhibition of cell growth and proliferation was observed across these cell lines .

| Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| HEK293 | 5.5 | <15 |

| CACO2 | 11 | <50 |

| SH-SY5Y | >7.3 | >90 |

The mechanisms underlying the cytotoxic effects of methyl benzoate and its analogs involve the induction of cellular stress responses and alterations in gene expression. Notably, the expression levels of heat shock protein 70 (HSP70), which is associated with cellular stress responses, were found to be significantly affected by exposure to these compounds .

Additionally, this compound may exhibit anti-inflammatory properties due to its structural similarities with known anti-inflammatory agents derived from indole compounds. Indoles are recognized for their ability to modulate inflammatory pathways, which could suggest potential therapeutic uses in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structural motifs have shown promise in inhibiting cancer cell lines. For example, indole derivatives have been reported to possess anti-proliferative effects against various cancer types by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research on related indole compounds has suggested neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer’s. These effects are hypothesized to arise from their ability to reduce oxidative stress and inflammation in neuronal tissues .

- Insecticidal Properties : Some studies have explored the use of indole derivatives as environmentally friendly pesticides, demonstrating their efficacy against insect pests while posing minimal risk to human health . This aspect may also extend to the agricultural application of this compound.

Propiedades

IUPAC Name |

methyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-11-16(14-5-3-4-6-15(14)20-11)17(22)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10,20H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYNIZWQAGCABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.